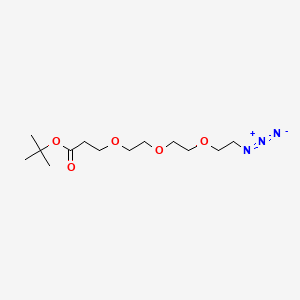
Azido-PEG3-t-Butylester
Übersicht
Beschreibung
Azido-PEG3-t-butyl ester is a non-cleavable linker for bio-conjugation . It contains an azide group and a t-butyl protected carboxyl group . The azide group enables Click Chemistry . The t-butyl protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . The protected acid can be deprotected by acidic or basic hydrolysis . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of Azido-PEG3-t-butyl ester involves the use of a PEG derivative containing an azide group and a t-butyl protected carboxyl group . The azide group enables Click Chemistry . The protected carboxyl group prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . The protected acid can be deprotected by acidic or basic hydrolysis .
Molecular Structure Analysis
Azido-PEG3-t-butyl ester has a molecular weight of 303.4 g/mol and a molecular formula of C13H25N3O5 . It contains an azide group and a t-butyl protected carboxyl group .
Chemical Reactions Analysis
The azide group in Azido-PEG3-t-butyl ester is reactive with alkyne, such as BCN, DBCO via Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Physical And Chemical Properties Analysis
Azido-PEG3-t-butyl ester has a molecular weight of 303.4 g/mol and a molecular formula of C13H25N3O5 . It is a PEG derivative containing an azide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media .
Wissenschaftliche Forschungsanwendungen
Klickchemie-Reagenz
Azido-PEG3-t-Butylester ist ein Klickchemie-Reagenz {svg_1}. Die Azidgruppe (N3) in dieser Verbindung ist mit Alkinen, wie z.B. BCN, DBCO, über Klickchemie reaktiv {svg_2}. Klickchemie ist eine Art chemischer Reaktion, die aufgrund ihrer hohen Ausbeute und Spezifität in der Biokonjugation, Materialwissenschaft und Medikamentenentwicklung weit verbreitet ist {svg_3}.
Hydrophiler PEG-Spacer
Der hydrophile PEG-Spacer in this compound erhöht die Löslichkeit in wässrigen Medien {svg_4}. Diese Eigenschaft ist besonders nützlich in biologischen Anwendungen, bei denen die Wasserlöslichkeit entscheidend ist {svg_5}.
Entschützung unter sauren Bedingungen
Die t-Butyl-geschützte Carboxylgruppe in this compound kann unter sauren Bedingungen entschützt werden {svg_6}. Diese Eigenschaft ermöglicht eine weitere Funktionalisierung des Moleküls in kontrollierter Weise {svg_7}.
Biokonjugation
This compound wird als nicht spaltbarer Linker für die Biokonjugation verwendet {svg_8}. Es enthält eine Azidgruppe und eine COOR/Estergruppe, die durch eine lineare PEG-Kette miteinander verbunden sind {svg_9}. Biokonjugation ist eine chemische Strategie, um eine stabile kovalente Verbindung zwischen zwei Molekülen zu bilden, von denen mindestens eines ein Biomolekül ist {svg_10}.
Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs)
This compound wird bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet {svg_11}. ADCs sind eine Klasse von biopharmazeutischen Medikamenten, die als zielgerichtete Therapie zur Behandlung von Krebs entwickelt wurden {svg_12}.
Reagenz für die Forschung
This compound ist ein Reagenz für die Forschung {svg_13}. Es wird aufgrund seiner Reaktivität und Vielseitigkeit in verschiedenen Forschungsanwendungen eingesetzt {svg_14}.
Wirkmechanismus
Safety and Hazards
When handling Azido-PEG3-t-butyl ester, avoid contact with skin and eyes, and avoid inhalation of vapour or mist . Keep away from sources of ignition . Take measures to prevent the build-up of electro-static charge . Wear chemical-resistant gloves and safety goggles . Wash thoroughly after handling and wash contaminated clothing before reuse .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The azide group in Azido-PEG3-t-butyl ester can react with alkyne, such as BCN, DBCO via Click Chemistry . This reaction forms a stable triazole linkage, which is commonly used in the synthesis of complex molecules for biological research . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Cellular Effects
As a PEG derivative, it is known to increase solubility in aqueous media, which can influence cellular uptake and distribution .
Molecular Mechanism
The molecular mechanism of Azido-PEG3-t-butyl ester primarily involves its reactivity with alkynes via Click Chemistry . This reaction forms a stable triazole linkage, enabling the conjugation of various biomolecules for biological research .
Temporal Effects in Laboratory Settings
It is known that the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Metabolic Pathways
The azide group in the compound can react with alkynes via Click Chemistry, suggesting potential interactions with enzymes or cofactors that utilize or produce alkynes .
Transport and Distribution
The hydrophilic PEG spacer in the compound is known to increase solubility in aqueous media, which could influence its transport and distribution .
Subcellular Localization
As a PEG derivative, it is likely to be found in aqueous compartments due to the hydrophilic nature of PEG .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O5/c1-13(2,3)21-12(17)4-6-18-8-10-20-11-9-19-7-5-15-16-14/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLQIYNPWASRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)







![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)

![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)

![7-Methyl-2-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B605776.png)
![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)